molecular formula C25H23N3O4S2 B2583019 (Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 1322269-55-5

(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2583019
CAS RN: 1322269-55-5
M. Wt: 493.6
InChI Key: BTMZNBJHXFOFNE-QPLCGJKRSA-N
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Description

The compound “(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular formula of a related compound, 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide, is C14H13BrN2S, and it has a molecular weight of 321.24 .

Scientific Research Applications

Pharmacological Activities of Benzothiazole Derivatives

Advancements in Pharmacological Activities

Benzothiazole and its derivatives have been extensively studied for their broad spectrum of pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus is a key moiety in several biologically active compounds, demonstrating the significance of this structure in medicinal chemistry (Sumit, Arvind Kumar, & A. Mishra, 2020).

Biological Importance of Benzofused Thiazole Derivatives

Research focused on benzofused thiazole analogues has shown their potential as lead molecules for therapeutic agents. These derivatives have been evaluated for in vitro antioxidant and anti-inflammatory activities, highlighting the importance of the benzothiazole scaffold in developing new pharmaceuticals (Dattatraya G. Raut et al., 2020).

Synthetic Approaches to 2-Guanidinobenzazoles

The synthesis of 2-guanidinobenzazoles, which include derivatives of benzazoles like benzothiazoles, has been reviewed for their potential therapeutic applications. These compounds have shown a variety of pharmacological activities, such as cytotoxicity and inhibition of cell proliferation, indicating the versatility of benzazoles in drug development (M. Rosales-Hernández et al., 2022).

Application in Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine structures into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds have applications in electroluminescent properties and as materials for organic light-emitting diodes (OLEDs), showcasing the potential of heterocyclic compounds in the development of advanced materials (G. Lipunova et al., 2018).

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-2-13-28-22-12-9-18-5-3-4-6-21(18)23(22)33-25(28)26-24(29)19-7-10-20(11-8-19)34(30,31)27-14-16-32-17-15-27/h2-12H,1,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMZNBJHXFOFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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